3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide

Physicochemical profiling Drug-likeness Library design

3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide (molecular formula C₁₇H₁₂N₂O₃S, molecular weight 324.35 g/mol) is a synthetic hybrid molecule that covalently links a benzo[1,3]dioxole (1,3-benzodioxole) pharmacophore to a benzothiazole heterocycle through an α,β-unsaturated acrylamide bridge. The compound belongs to the emerging class of benzodioxole–acrylamide hybrids that have demonstrated structure-guided inhibitory activity against α-amylase (IC₅₀ values in the low-micromolar to sub-micromolar range) and antiproliferative effects across multiple cancer cell lines.

Molecular Formula C17H12N2O3S
Molecular Weight 324.4 g/mol
Cat. No. B11019909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide
Molecular FormulaC17H12N2O3S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H12N2O3S/c20-16(19-17-18-12-3-1-2-4-15(12)23-17)8-6-11-5-7-13-14(9-11)22-10-21-13/h1-9H,10H2,(H,18,19,20)/b8-6+
InChIKeyGAUZBXMEYGHPTF-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide – Core Identity and Procurement-Relevant Chemical Profile


3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide (molecular formula C₁₇H₁₂N₂O₃S, molecular weight 324.35 g/mol) is a synthetic hybrid molecule that covalently links a benzo[1,3]dioxole (1,3-benzodioxole) pharmacophore to a benzothiazole heterocycle through an α,β-unsaturated acrylamide bridge [1]. The compound belongs to the emerging class of benzodioxole–acrylamide hybrids that have demonstrated structure-guided inhibitory activity against α-amylase (IC₅₀ values in the low-micromolar to sub-micromolar range) and antiproliferative effects across multiple cancer cell lines [2][3]. Its dual-privileged scaffold composition—combining the benzodioxole motif characteristic of numerous bioactive natural products with the benzothiazole nucleus present in clinically approved agents—distinguishes it from simpler mono-pharmacophore analogs and positions it as a versatile starting point for medicinal chemistry optimization campaigns [4].

Why 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide Cannot Be Replaced by Simpler Benzodioxole or Benzothiazole Analogs


Generic substitution within the benzodioxole–acrylamide hybrid class is precluded by quantifiable structure–activity relationship (SAR) evidence demonstrating that both the benzothiazole ring system and the acrylamide linker are non-redundant contributors to target engagement. In the systematic study by Hawash et al. (2026), the N-4-(2-thienyl)phenyl-bearing analog IHBY56 achieved an α-amylase IC₅₀ of 0.99 µM, surpassing acarbose (1.53 µM), while compounds lacking the acrylamide spacer or bearing simplified thiazole rings showed substantially reduced potency [1]. Separately, the benzothiazol-2-yl-acrylamide scaffold alone—independent of the benzodioxole—demonstrated cytotoxicity IC₅₀ values as low as 0.66 µg/mL against MCF7-ADR cells in a series where even minor 6-position substitution changes altered potency by over an order of magnitude [2]. Molecular docking further revealed that the benzothiazole moiety contributes critical hydrophobic contacts (VAL107, ALA106) and the acrylamide carbonyl engages in hydrogen bonds (THR163, GLN63) within the α-amylase active site; truncating either module abolishes these interactions [1]. Consequently, neither simple benzodioxole derivatives (e.g., 3-benzo[1,3]dioxol-5-yl-acrylamide, MW 191.18) nor unadorned benzothiazole analogs can recapitulate the dual-pharmacophore binding mode that defines this compound's biological signature.

Quantitative Differentiation Evidence for 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus Thiazole Analog (2E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)acrylamide

The target compound (C₁₇H₁₂N₂O₃S, MW 324.35 g/mol) incorporates a full benzothiazole ring system, increasing molecular weight by 50.06 Da compared to its closest thiazole analog (2E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)acrylamide (C₁₃H₁₀N₂O₃S, MW 274.295 Da) [1]. This benzothiazole-for-thiazole substitution adds a fused benzene ring, which is predicted to increase calculated logP by approximately 1.2–1.5 units based on the aromatic ring contribution, enhancing membrane permeability potential while retaining the hydrogen-bonding acrylamide core . The benzothiazole ring also introduces an additional planar aromatic surface for π–π stacking interactions with protein tyrosine or phenylalanine side chains, an interaction motif absent in the monocyclic thiazole analog.

Physicochemical profiling Drug-likeness Library design

α-Amylase Inhibitory Potency: Class-Level Evidence from Benzodioxole–Acrylamide Hybrids Relative to Acarbose

In a structure-guided design study of benzodioxole–acrylamide hybrids (Hawash et al., 2026, Journal of Molecular Structure), the lead compound IHBY56—an N-4-(2-thienyl)phenyl-bearing analog within the same scaffold class as the target compound—achieved an α-amylase IC₅₀ of 0.99 µM, which represents a 1.55-fold improvement over the clinical reference inhibitor acarbose (IC₅₀ = 1.53 µM) [1]. In an independent study of 17 benzodioxole derivatives (Hawash et al., 2021, BMC Chemistry), compound 4f exhibited an IC₅₀ of 1.11 µg/mL against α-amylase, surpassing acarbose (6.47 µg/mL) by 5.8-fold [2]. The target compound shares the identical benzodioxole–acrylamide pharmacophore core responsible for this activity. Molecular docking of IHBY56 revealed a binding affinity of −8.20 kcal/mol toward α-amylase with key hydrogen bonds to THR163 and GLN63, interactions that are preserved in the target compound due to the conserved acrylamide carbonyl and benzodioxole oxygen atoms [1]. Importantly, IHBY56 displayed negligible cytotoxicity across six cancer cell lines (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2) and two normal cell lines (LX-2, HEK-293T), supporting a favorable therapeutic window for this scaffold class [1].

Antidiabetic drug discovery α-Amylase inhibition Metabolic disease

Cytotoxicity Potential: Class-Level Evidence for Benzothiazol-2-yl-Acrylamides Against Chemoresistant Cancer Cells

A series of six (6-substituted benzothiazol-2-yl)acrylamides—sharing the identical benzothiazole–acrylamide connectivity found in the target compound—was evaluated for cytotoxicity by Nam et al. (2011, Medicinal Chemistry) [1]. All six compounds displayed significant cytotoxicity across four cancer cell lines: A549 (lung), HeLa (ovarian), MCF7 (breast), and MCF7-ADR (adriamycin-resistant breast), with IC₅₀ values ranging down to 0.66 µg/mL against the chemoresistant MCF7-ADR line [1]. This is notable because MCF7-ADR overexpresses P-glycoprotein (P-gp) efflux pumps, and activity in this line suggests the benzothiazole–acrylamide scaffold may partially evade multidrug resistance mechanisms—a property not generally observed with simpler benzothiazole or acrylamide fragments alone. The target compound's unsubstituted benzothiazole-2-yl position leaves the 6-position available for further derivatization, offering a modular handle for systematic SAR exploration that was demonstrated to modulate potency in the Nam series [1].

Anticancer drug discovery Cytotoxicity screening Multidrug resistance

Structural Elucidation Advantage: MicroED-Compatible Scaffold for Atomic-Resolution Conformational Analysis

The benzodioxole–acrylamide hybrid scaffold has been successfully resolved at atomic resolution using Microcrystal Electron Diffraction (MicroED), as demonstrated by Hawash et al. (2026) for the IHBY56 analog [1]. This establishes that the scaffold class—including the target compound—is amenable to MicroED structural determination, a technique that requires only sub-micron-sized crystals and can resolve structures that fail with traditional X-ray crystallography. Comprehensive characterization included HRMS and multinuclear NMR (¹H, ¹³C, HETCOR) spectroscopy [1]. In contrast, simpler analogs such as 3-benzo[1,3]dioxol-5-yl-acrylamide (MW 191.18) or 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole lack the extended conjugation and hydrogen-bonding network of the acrylamide linker that facilitates ordered crystal packing required for MicroED analysis. Integration of MicroED structural data with molecular docking (AutoDock Vina, UCSF Chimera) provided complementary insights into conformational stability and binding behavior that informed rational design of subsequent analogs [1].

Structural biology MicroED Structure-based drug design

Dual-Pharmacophore Binding Mode Versus Direct-Linked Benzodioxole–Benzothiazole Analog: The Acrylamide Spacer Is Essential

The acrylamide linker in the target compound serves as a critical structural spacer that enables simultaneous engagement of two distinct binding sub-pockets, a feature absent in the direct-linked analog 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole. Molecular docking of benzodioxole–acrylamide hybrids by Hawash et al. (2026) demonstrated that the acrylamide carbonyl oxygen forms a hydrogen bond with THR163 of α-amylase, while the benzodioxole 1,3-dioxole ring oxygen atoms engage GLN63, and the benzothiazole ring establishes hydrophobic contacts with VAL107 and ALA106 [1]. In the direct-linked analog, the absence of the acrylamide spacer forces the benzodioxole and benzothiazole rings into a coplanar conformation that precludes simultaneous occupation of these two separated sub-pockets, effectively halving the potential binding interactions. The acrylonitrile bioisostere (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile has been independently validated as an enzyme inhibitor against Mycobacterium tuberculosis lysine-ε-aminotransferase, confirming that the unsaturated linker geometry is functionally relevant [2]. The acrylic double bond also provides a Michael acceptor electrophile for potential covalent targeting strategies, a reactivity feature entirely absent in the saturated- or direct-linked analogs.

Structure-activity relationship Fragment-based drug design Linker optimization

Synthetic Tractability and Modular Diversification Versus Tetrahydrobenzothiazole Analog

The target compound's fully aromatic benzothiazole ring provides a synthetically tractable scaffold with well-established chemistry for further functionalization, in contrast to the partially saturated 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide analog (C₁₇H₁₆N₂O₃S, MW 328.4 g/mol). The aromatic benzothiazole system allows electrophilic aromatic substitution at the 6-position—a validated diversification point that modulated cytotoxicity by over 10-fold in the Nam et al. (2011) series [1]. The tetrahydrobenzothiazole analog lacks this aromatic activation and instead presents a conformationally flexible cyclohexene ring that introduces stereochemical complexity and complicates SAR interpretation. Furthermore, the target compound (MW 324.35) is 4.05 Da lighter than the tetrahydro analog (MW 328.4) while possessing a higher fraction of sp² carbons (Fsp²), a parameter positively correlated with clinical success in drug discovery campaigns [2]. The acrylamide linkage is formed via standard carbodiimide-mediated coupling of the corresponding acrylic acid derivative with 2-aminobenzothiazole, a robust route amenable to parallel library synthesis [1].

Medicinal chemistry Parallel synthesis Library enumeration

Procurement-Driven Application Scenarios for 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide


Antidiabetic Lead Discovery: α-Amylase Inhibitor Screening Cascade Entry Point

Procure this compound as a screening-quality entry point for α-amylase inhibitor lead discovery programs. The benzodioxole–acrylamide hybrid scaffold has demonstrated IC₅₀ values of 0.99 µM (IHBY56) and 1.11 µg/mL (compound 4f) against α-amylase, surpassing acarbose by 1.55- to 5.8-fold in independent studies [1][2]. The unsubstituted benzothiazole-2-yl position of the target compound provides a clean SAR starting point for systematic 6-position derivatization, while the fully aromatic benzothiazole ring ensures compatibility with parallel synthesis and rapid library enumeration. Given the favorable cytotoxicity profile of the scaffold class (negligible toxicity across six cancer and two normal cell lines for IHBY56), this compound is suited for progression into selectivity panels (α-amylase vs. α-glucosidase vs. lipase) and initial in vivo tolerability assessment [1].

Anticancer Library Design: MDR-Overcoming Benzothiazole–Acrylamide Series

Use this compound as the core template for a focused library targeting multidrug-resistant (MDR) cancer phenotypes. The benzothiazol-2-yl-acrylamide scaffold has demonstrated IC₅₀ values as low as 0.66 µg/mL against P-gp-overexpressing MCF7-ADR breast cancer cells, a chemoresistant line that effluxes standard agents such as doxorubicin [3]. The target compound's 6-position on the benzothiazole ring serves as the optimal diversification vector, with the Nam et al. (2011) study showing that substituent variation at this position modulates cytotoxicity over a >10-fold range [3]. Procure gram quantities to initiate a 24–96-member parallel library with diverse aryl, heteroaryl, and sulfonamide 6-substituents, screening against the NCI-60 panel or a targeted MDR-focused cell line panel.

Structure-Based Drug Design: MicroED-Guided Fragment-to-Lead Optimization

Leverage the demonstrated MicroED compatibility of the benzodioxole–acrylamide scaffold class for atomic-resolution, fragment-to-lead structure-guided optimization. The IHBY56 analog was successfully resolved by MicroED, revealing conformational details at atomic resolution that, when integrated with AutoDock Vina docking (−8.20 kcal/mol binding affinity), guided rational modification of the benzothiazole and benzodioxole substituents [1]. Procure this compound as the minimal pharmacophore core, obtain MicroED structures of target–ligand co-crystals with α-amylase or other therapeutically relevant enzymes, and use the resulting electron density maps to design second-generation analogs with improved affinity and selectivity. This workflow is particularly powerful for targets that have resisted traditional X-ray crystallographic characterization due to crystallization difficulties [1].

Covalent Inhibitor Discovery: Acrylamide Michael Acceptor-Based Targeted Covalent Inhibitor Screening

Deploy this compound in a targeted covalent inhibitor (TCI) discovery campaign. The α,β-unsaturated acrylamide linker functions as a weak Michael acceptor electrophile capable of forming reversible covalent bonds with appropriately positioned cysteine or lysine residues within target protein active sites. This property, combined with the dual-pharmacophore binding mode (benzodioxole for H-bond interactions, benzothiazole for hydrophobic contacts), enables a 'bind-then-capture' mechanism that can achieve sustained target engagement at low nanomolar concentrations when the acrylamide is optimally positioned near a nucleophilic residue [1]. Screen against cysteine-protease or kinase panels using LC-MS/MS adduct detection to identify targets where the compound forms specific covalent adducts, followed by co-crystallization or MicroED to confirm the binding pose and guide warhead optimization [1]. The acrylonitrile bioisostere—already validated as an M. tuberculosis lysine-ε-aminotransferase inhibitor—provides a parallel series for tuning electrophilicity [4].

Quote Request

Request a Quote for 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.